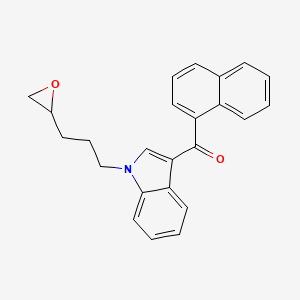![molecular formula C₂₅H₂₄D₈O₆ B1158450 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1158450.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a deuterated labeled derivative of dehydrogenated Budesonide. Budesonide itself is a glucocorticoid receptor agonist with anti-inflammatory and anti-cancer properties. The deuterated form, this compound, is primarily used in scientific research, particularly in isotope tracing studies .
Preparation Methods
The synthesis of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde involves the deuteration of Budesonide. The process typically includes the following steps:
Dehydrogenation: Budesonide undergoes dehydrogenation to form 21-Dehydro Budesonide.
Deuteration: The dehydrogenated compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. .
Industrial production methods for Budesonide, including continuous flow processes, can be adapted for the synthesis of its deuterated form. These methods optimize parameters such as flow rate, temperature, and residence time to achieve the desired product yield and purity .
Chemical Reactions Analysis
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: The compound serves as a probe for glucocorticoid receptors, helping to elucidate receptor-ligand interactions and signaling pathways.
Medicine: Research involving this compound contributes to understanding the pharmacokinetics and pharmacodynamics of glucocorticoids, aiding in the development of new therapeutic agents.
Industry: The compound is utilized in the development of analytical methods for quality control and validation of pharmaceutical products .
Mechanism of Action
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde exerts its effects by binding to glucocorticoid receptors. This binding leads to changes in gene expression, resulting in anti-inflammatory and immunosuppressive effects. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is unique due to its deuterated nature, which provides enhanced stability and allows for precise isotope tracing studies. Similar compounds include:
Budesonide: The non-deuterated form, widely used as an anti-inflammatory and anti-asthmatic drug.
Dehydro Budesonide: The non-deuterated dehydrogenated form, used in similar research applications but without the benefits of deuteration
Properties
Molecular Formula |
C₂₅H₂₄D₈O₆ |
|---|---|
Molecular Weight |
436.57 |
Synonyms |
(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




